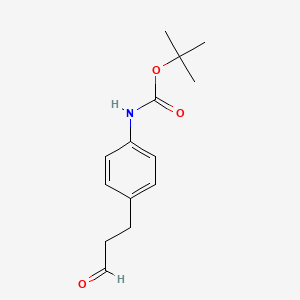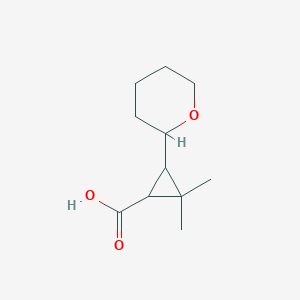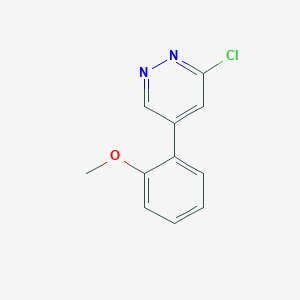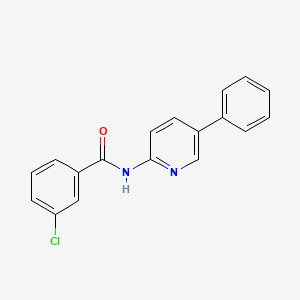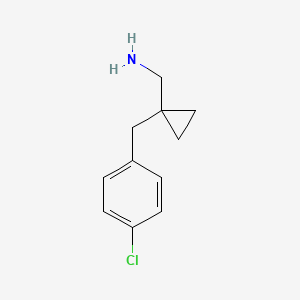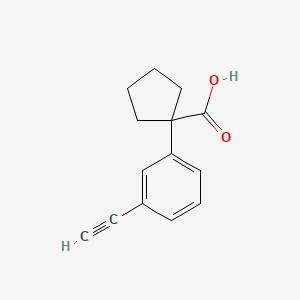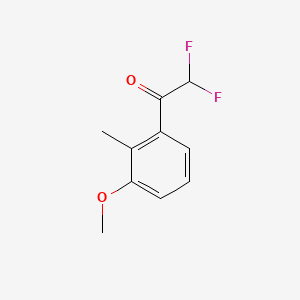![molecular formula C8H15NO2 B15317483 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B15317483.png)
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-2-oxabicyclo[221]heptan-4-amine is a bicyclic amine compound characterized by its unique oxabicyclo structure
Méthodes De Préparation
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine typically involves a series of organic reactions. One common method includes the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with molecular targets such as receptors or enzymes. For example, it may act as an antagonist at NMDA receptors, blocking the binding of neurotransmitters and modulating synaptic transmission . This interaction can influence various biological pathways and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine can be compared with other bicyclic amines, such as:
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Known for its NMDA receptor antagonist activity.
N,N′-diarylsquaramide derivatives: Studied for their selective antagonism of CXCR2 receptors. These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C8H15NO2/c1-10-6-8-3-2-7(9,4-8)5-11-8/h2-6,9H2,1H3 |
Clé InChI |
PMGHKTUYUYNVEI-UHFFFAOYSA-N |
SMILES canonique |
COCC12CCC(C1)(CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


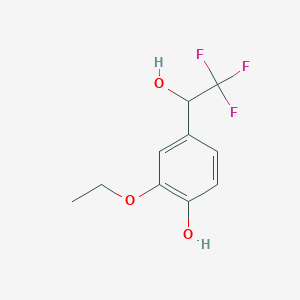
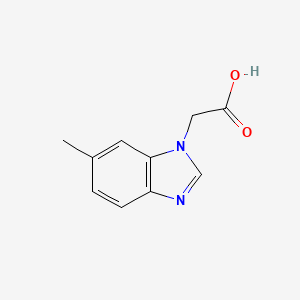
![2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol](/img/structure/B15317402.png)
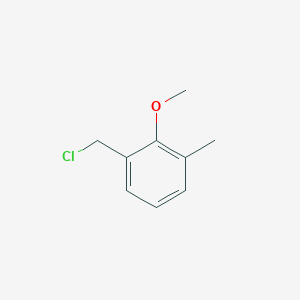
![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B15317424.png)
